molecular formula C11H10N4O B1374208 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 1432331-09-3

1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No. B1374208
CAS RN: 1432331-09-3
M. Wt: 214.22 g/mol
InChI Key: HCJDQUYMZRBYEU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the compound’s reactivity. It can include looking at what types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting and boiling points, its solubility in various solvents, its stability under different conditions, and its spectral properties .

Scientific Research Applications

Rho Kinase Inhibition

The compound 1-(1H-indazol-5-yl)-3-(4-nitrophenyl) tetrahydropyrimidin-2(1H)-one, a derivative of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one, exhibits Rho Kinase inhibitory activity. This is significant in vasorelaxant activity studies, as demonstrated by its effects on rat basilar artery ring relaxation (Yao et al., 2018).

Anti-inflammatory Activity

Certain derivatives, like 1-(pyrimidin-2-yl)-3-pyrazolin-5-ones and 2-(pyrimidin-2-yl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-ones, have shown significant anti-inflammatory, analgesic, and antipyretic activities, comparable to standard reference drugs (Badawey & El-Ashmawey, 1998).

Synthesis of Heteroaryl Ethanamines

The compound has been used in the synthesis of a series of heteroaryl ethanamines, which are important in the development of novel pharmaceuticals. This includes the synthesis of compounds like (S)-1-(pyrimidin-4-yl)ethan-1-amines (Svete et al., 2015).

Antimicrobial and Antifungal Activities

Various derivatives, such as 5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, have been synthesized and shown to possess antimicrobial and antifungal properties in vitro (Komykhov et al., 2017).

Synthesis and Antibacterial Activity

Derivatives like ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate have shown antibacterial activity against various strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Structural and Electronic Studies

These compounds have been studied for their structural and electronic properties, such as in the case of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, using methods like Density Functional Theory (DFT) (Murugavel et al., 2014).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve studying how the compound interacts with biological systems to produce this effect .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It can also include looking at how to safely handle and dispose of the compound .

Future Directions

This involves discussing potential future research directions. This could include suggesting modifications to the compound’s structure to enhance its properties, proposing new synthetic routes, or suggesting new applications for the compound .

properties

IUPAC Name

1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-10-4-1-3-9-8(10)7-14-15(9)11-12-5-2-6-13-11/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJDQUYMZRBYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=NC=CC=N3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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